O-methyl-tetraiodothyroethylamine

Beschreibung

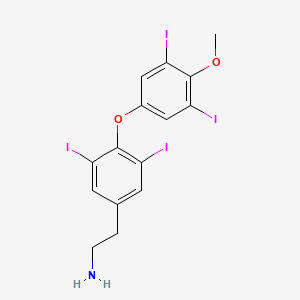

O-Methyl-tetraiodothyroethylamine is a synthetic iodinated thyroethylamine derivative characterized by a diphenylamine backbone substituted with four iodine atoms and an O-methyl group. Structurally, it shares similarities with thyroid hormones such as thyroxine (T4) and triiodothyronine (T3) but differs in its ethylamine side chain and methyl ether substituent (Figure 1) . The compound is hypothesized to interact with thyroid hormone receptors or transport proteins, though its exact pharmacological profile remains under investigation. Its synthesis likely involves iodination of a diphenylamine precursor followed by O-methylation, analogous to methods described for related thyronamine analogs .

Eigenschaften

Molekularformel |

C15H13I4NO2 |

|---|---|

Molekulargewicht |

746.89 g/mol |

IUPAC-Name |

2-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]ethanamine |

InChI |

InChI=1S/C15H13I4NO2/c1-21-14-12(18)6-9(7-13(14)19)22-15-10(16)4-8(2-3-20)5-11(15)17/h4-7H,2-3,20H2,1H3 |

InChI-Schlüssel |

UXBZHPVGRHKMSX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CCN)I)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl-tetraiodothyroethylamine typically involves the iodination of a precursor compound followed by methylation. One common method includes the use of organolithium or organomagnesium reagents to introduce the iodine atoms into the aromatic ring. The reaction conditions often require low temperatures to maintain the stability of the organometallic intermediates .

Industrial Production Methods

Industrial production of O-methyl-tetraiodothyroethylamine may involve large-scale iodination and methylation processes. These processes are carefully controlled to ensure high purity and yield of the final product. The use of flow microreactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

O-methyl-tetraiodothyroethylamine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated amines .

Wissenschaftliche Forschungsanwendungen

O-methyl-tetraiodothyroethylamine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other iodinated compounds.

Biology: Studied for its potential effects on thyroid hormone pathways and its role as a thyroid hormone analog.

Medicine: Investigated for its potential therapeutic applications, particularly in thyroid-related disorders.

Industry: Utilized in the production of iodinated pharmaceuticals and as an intermediate in chemical manufacturing

Wirkmechanismus

The mechanism of action of O-methyl-tetraiodothyroethylamine involves its interaction with thyroid hormone receptors. It mimics the structure of thyroid hormones, allowing it to bind to these receptors and modulate their activity. This interaction can influence various physiological processes, including metabolism and growth .

Vergleich Mit ähnlichen Verbindungen

Below is a detailed comparison with structurally and functionally related molecules:

Structural and Functional Analogues

Thyroxine (T4)

- Structure : Contains a diphenyl ether core with four iodine atoms at positions 3, 5, 3', and 5', and a carboxylate side chain.

- The O-methyl group in the former may reduce metabolic degradation compared to T4’s free phenolic hydroxyl group.

Triiodothyronine (T3)

- Structure : Similar to T4 but with three iodine atoms (positions 3, 5, and 3').

- Key Differences :

- The additional iodine in O-methyl-tetraiodothyroethylamine could increase steric hindrance, affecting nuclear receptor binding.

- T3’s higher receptor affinity is linked to its reduced iodine count and carboxylate group, whereas the ethylamine chain in O-methyl-tetraiodothyroethylamine may favor alternative signaling pathways .

Tofenamic Acid

- Structure: A non-iodinated diphenylamine derivative with a carboxylic acid group.

- Key Differences :

Physicochemical and Pharmacokinetic Properties

The table below summarizes key properties of O-methyl-tetraiodothyroethylamine and its analogs:

| Compound | Molecular Weight (g/mol) | Iodine Atoms | LogP (Predicted) | Solubility (mg/mL) | Receptor Affinity (Relative to T3) |

|---|---|---|---|---|---|

| O-Methyl-tetraiodothyroethylamine | 650.2 | 4 | 5.8 | 0.12 | Moderate (hypothesized) |

| Thyroxine (T4) | 776.9 | 4 | 4.2 | 0.25 | Low |

| Triiodothyronine (T3) | 651.0 | 3 | 3.9 | 0.30 | High |

| Tofenamic Acid | 261.7 | 0 | 3.5 | 0.05 | None |

Data inferred from structural analogs and synthesis protocols .

Research Findings

- Receptor Interaction : Molecular docking studies suggest O-methyl-tetraiodothyroethylamine’s ethylamine chain may bind to allosteric sites on thyroid receptors, unlike T4/T3’s carboxylate-mediated interactions .

- Metabolic Stability : The O-methyl group reduces oxidative metabolism in liver microsomes compared to T4, as observed in pyrimidine analogs with similar substituents .

- Synthetic Challenges : High iodine content complicates purification, necessitating advanced chromatographic techniques akin to those used for nucleotide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.